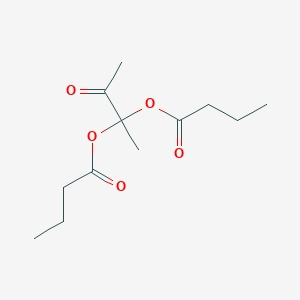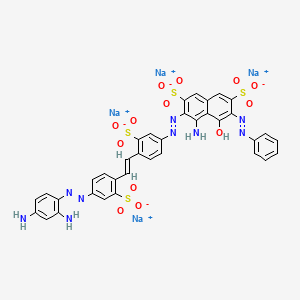
Tetrasodium 4-amino-3-((4-(2-(4-((2,4-diaminophenyl)azo)-2-sulphonatophenyl)vinyl)-3-sulphonatophenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 257-228-0, also known as Ethylene Oxide, is a highly reactive chemical compound with the molecular formula C2H4O. It is a colorless gas at room temperature and is known for its sweet odor. Ethylene Oxide is primarily used as an intermediate in the production of various chemicals and as a sterilizing agent for medical equipment and supplies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethylene Oxide is typically produced through the oxidation of ethylene in the presence of a silver catalyst. The reaction takes place at elevated temperatures (200-300°C) and pressures (1-3 MPa). The process can be summarized by the following chemical equation:
C2H4+21O2→C2H4O
Industrial Production Methods
The industrial production of Ethylene Oxide involves the direct oxidation of ethylene using air or oxygen over a silver-based catalyst. The process is highly exothermic, and efficient heat management is crucial to prevent runaway reactions. The reaction mixture is then cooled, and Ethylene Oxide is separated from unreacted ethylene and by-products through a series of distillation steps.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylene Oxide undergoes various chemical reactions, including:
Hydrolysis: Ethylene Oxide reacts with water to form ethylene glycol.
Polymerization: Ethylene Oxide can polymerize to form polyethylene glycol.
Addition Reactions: Ethylene Oxide can react with nucleophiles such as alcohols and amines to form ethers and amines, respectively.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.
Polymerization: Initiated by catalysts such as potassium hydroxide or boron trifluoride.
Addition Reactions: Conducted under mild conditions with the appropriate nucleophile.
Major Products
Ethylene Glycol: Formed through hydrolysis.
Polyethylene Glycol: Formed through polymerization.
Ethers and Amines: Formed through addition reactions with alcohols and amines.
Applications De Recherche Scientifique
Ethylene Oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various chemicals, including ethylene glycol, polyethylene glycol, and surfactants.
Biology: Employed as a sterilizing agent for medical equipment and supplies due to its ability to kill bacteria, viruses, and fungi.
Medicine: Utilized in the production of pharmaceuticals and as a sterilizing agent for medical devices.
Industry: Used in the production of antifreeze, detergents, and as a fumigant for food products.
Mécanisme D'action
Ethylene Oxide exerts its effects primarily through alkylation, where it reacts with nucleophilic sites in biological molecules such as DNA, RNA, and proteins. This reaction disrupts the normal function of these molecules, leading to cell death. The molecular targets and pathways involved include the alkylation of guanine bases in DNA, which can result in mutations and cell death.
Comparaison Avec Des Composés Similaires
Ethylene Oxide can be compared with other epoxides such as propylene oxide and butylene oxide. While all these compounds share similar reactivity due to the presence of an epoxide ring, Ethylene Oxide is unique in its high reactivity and volatility. This makes it particularly effective as a sterilizing agent and a chemical intermediate.
Similar Compounds
Propylene Oxide: Used in the production of polyurethane foams and as a fumigant.
Butylene Oxide: Used in the production of surfactants and as a solvent.
Ethylene Oxide’s unique properties, such as its high reactivity and ability to sterilize, make it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
51473-76-8 |
|---|---|
Formule moléculaire |
C36H25N9Na4O13S4 |
Poids moléculaire |
1011.9 g/mol |
Nom IUPAC |
tetrasodium;4-amino-3-[[4-[(E)-2-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H29N9O13S4.4Na/c37-22-10-13-27(26(38)16-22)43-41-24-11-8-19(28(17-24)59(47,48)49)6-7-20-9-12-25(18-29(20)60(50,51)52)42-44-34-30(61(53,54)55)14-21-15-31(62(56,57)58)35(36(46)32(21)33(34)39)45-40-23-4-2-1-3-5-23;;;;/h1-18,46H,37-39H2,(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4/b7-6+,43-41?,44-42?,45-40?;;;; |
Clé InChI |
JYQNXBHNMUPSEV-RKDSPHTMSA-J |
SMILES isomérique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)/C=C/C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C=CC5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
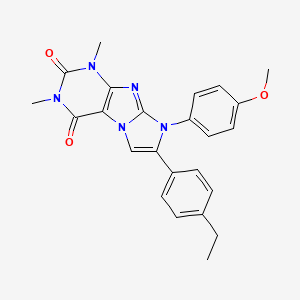
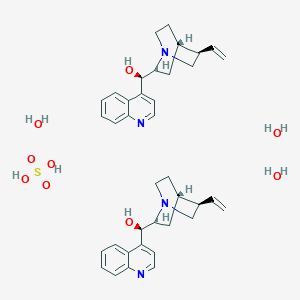

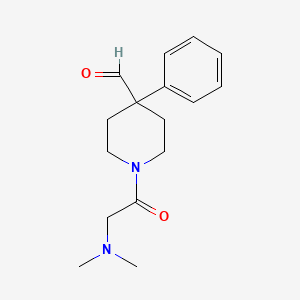

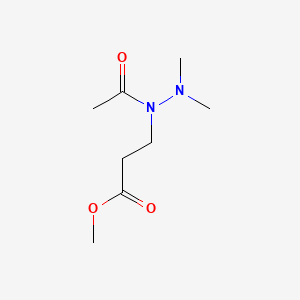
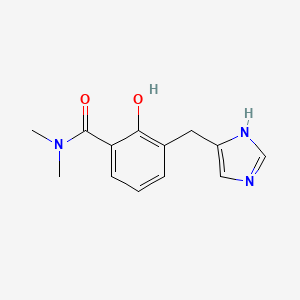
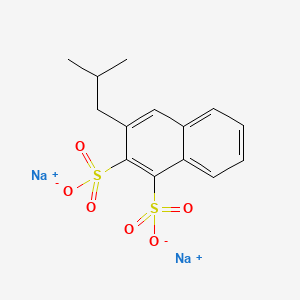

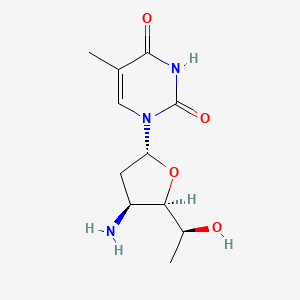
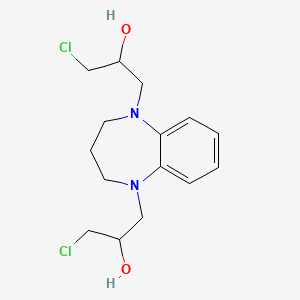
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
